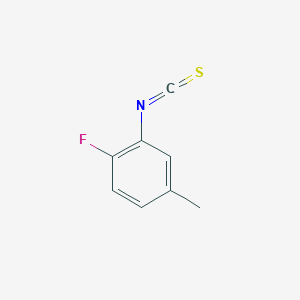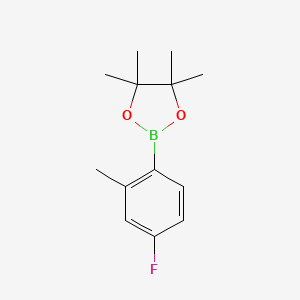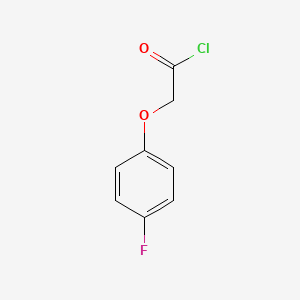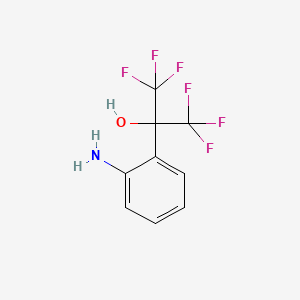
Fmoc-D-beta-homoalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-beta-homoalanine is a biochemical used in proteomics research . It has the molecular formula C19H19NO4 and a molecular weight of 325.36 .
Synthesis Analysis
Fmoc-D-beta-homoalanine can be synthesized from Fmoc-protected asparagine and glutamine . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl-oxycarbonyl azide .Molecular Structure Analysis
The molecular structure of Fmoc-D-beta-homoalanine consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a beta-homoalanine . The Fmoc group is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis
The Fmoc group in Fmoc-D-beta-homoalanine is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-D-beta-homoalanine is a white solid . It has a predicted density of 1.255 g/cm3 . Its boiling point is predicted to be 555.3°C . The compound is slightly soluble in chloroform, sparingly soluble in DMF, and slightly soluble in DMSO .Scientific Research Applications
I conducted a search for scientific research applications of “Fmoc-D-beta-homoalanine”, also known as “Fmoc-D-3-Abu-OH”. However, detailed information on specific applications is limited in the search results. Below is a summary based on the available data:
Hydrogel Formation
“Fmoc-D-beta-homoalanine” compounds have been mentioned in relation to their ability to form supramolecular hydrogels . These hydrogels can be used as scaffold materials for cell culture, benefiting tissue engineering and regenerative medicine due to their biocompatibility and structural support for cell growth .
Proteomics Research
This compound is also used in proteomics research , which involves the study of proteomes and their functions. The Fmoc group protects the amino acids during synthesis, which is crucial for creating peptides and proteins with specific sequences for experimental purposes .
Mechanism of Action
Target of Action
Fmoc-D-beta-homoalanine, also known as Fmoc-D-3-Abu-OH, is primarily used in the field of proteomics research . The primary targets of this compound are the amino groups of proteins. It serves as a protecting group for these amino groups during peptide synthesis .
Mode of Action
The Fmoc group acts as a base-labile protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the Solid Phase Peptide Synthesis (SPPS) process. This process is used to chemically synthesize peptides, which are chains of amino acids linked by peptide bonds. The Fmoc group protects the amine at the N-terminus during this process .
Pharmacokinetics
Its solubility has been reported in various solvents such as chloroform, dmf, and dmso .
Result of Action
The use of Fmoc-D-beta-homoalanine in peptide synthesis allows for the precise assembly of amino acids into specific peptide sequences. This is crucial in proteomics research, where understanding the structure and function of proteins is of primary importance .
Action Environment
The action of Fmoc-D-beta-homoalanine is influenced by several environmental factors. For instance, the removal of the Fmoc group is facilitated by a basic environment . Additionally, the compound is typically stored at low temperatures (2-8°C) to maintain its stability . The compound’s optical activity, a property important in stereochemistry, has been measured in chloroform .
Safety and Hazards
Future Directions
Fmoc-D-beta-homoalanine, like other Fmoc-protected amino acids, is a valuable resource for research in the post-genomic world. Its use in the synthesis of peptides, including ones of significant size and complexity, is expected to continue to be a major area of study . The development of more green chemical peptide synthesis processes is a potential future direction .
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLSPRRJWJJQD-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-beta-homoalanine | |
CAS RN |
201864-71-3 |
Source


|
| Record name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)





